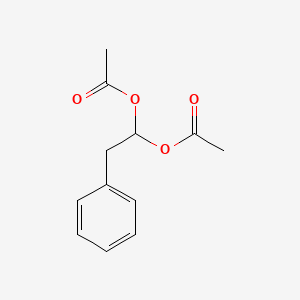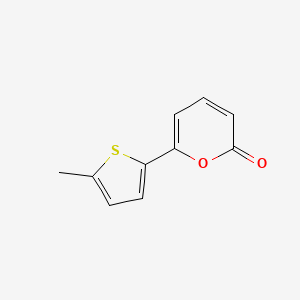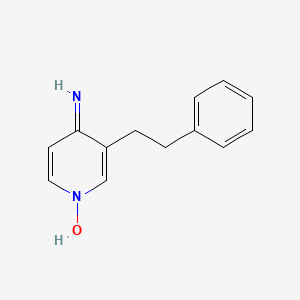
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethylamine and pyridine derivatives.
Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow reactors, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.
Aplicaciones Científicas De Investigación
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol involves its interaction with specific molecular targets and pathways. The imino group and the pyridine ring are key functional groups that interact with enzymes, receptors, or other biomolecules, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds like 4-aminopyridine and 2-phenylethylamine share structural similarities.
Imino Compounds: Compounds with imino groups, such as imidazole derivatives, exhibit similar reactivity.
Uniqueness
(4e)-4-Imino-3-(2-phenylethyl)pyridin-1(4h)-ol is unique due to its specific combination of the imino group, phenylethyl side chain, and pyridine ring, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6635-95-6 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-hydroxy-3-(2-phenylethyl)pyridin-4-imine |
InChI |
InChI=1S/C13H14N2O/c14-13-8-9-15(16)10-12(13)7-6-11-4-2-1-3-5-11/h1-5,8-10,14,16H,6-7H2 |
Clave InChI |
PKFOGCWNVSSACE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CN(C=CC2=N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


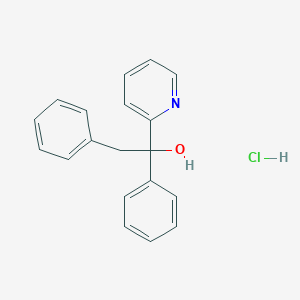
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
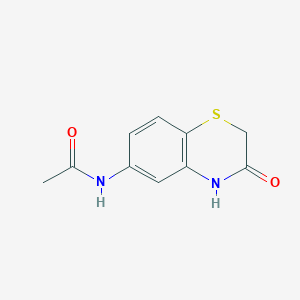
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)


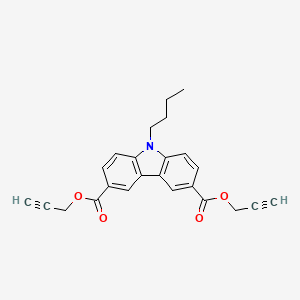


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
